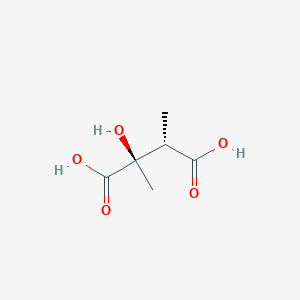

(2R,3S)-2,3-dimethylmalic acid

CAS No.:

Cat. No.: VC1815552

Molecular Formula: C6H10O5

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10O5 |

|---|---|

| Molecular Weight | 162.14 g/mol |

| IUPAC Name | (2R,3S)-2-hydroxy-2,3-dimethylbutanedioic acid |

| Standard InChI | InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/t3-,6-/m1/s1 |

| Standard InChI Key | WTIIULQJLZEHGZ-AWFVSMACSA-N |

| Isomeric SMILES | C[C@H](C(=O)O)[C@](C)(C(=O)O)O |

| SMILES | CC(C(=O)O)C(C)(C(=O)O)O |

| Canonical SMILES | CC(C(=O)O)C(C)(C(=O)O)O |

Introduction

Structural and Chemical Properties

(2R,3S)-2,3-Dimethylmalic acid belongs to the malic acid family, with the molecular formula C₆H₁₀O₅ and a molecular weight of 160.12 g/mol . Its structure includes two carboxylic acid groups, a hydroxyl group, and methyl groups at C2 and C3, as depicted in the SMILES string: C[C@H](C(=O)[O-])[C@](C)(C(=O)[O-])O . The compound exists as a conjugate base in aqueous solutions, with a pKa value indicative of its weakly acidic nature .

Key Structural Features

The compound’s chiral centers make it a valuable intermediate in asymmetric synthesis. Its InChI identifier (InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/p-2/t3-,6-/m1/s1) and InChIKey (WTIIULQJLZEHGZ-AWFVSMACSA-L) are essential for computational analysis .

| Method | Advantages | Challenges |

|---|---|---|

| Enzymatic Resolution | High enantiomeric purity . | Requires specific enzymes. |

| Chemical Synthesis | Scalability, cost-effectiveness. | Stereochemical control complexity. |

Biological and Metabolic Significance

(2R,3S)-2,3-Dimethylmalic acid is a biomarker for dietary intake of specific plant-based foods, including pepper (Capsicum frutescens), Oregon yampah (Perideridia gairdneri), green beans, and red raspberries . Its presence in these foods suggests roles in plant metabolism, potentially as an intermediate in organic acid synthesis.

Biological Roles and Biomarker Applications

| Food Source | Potential Role in Metabolomics |

|---|---|

| Pepper | Biomarker for chili consumption . |

| Red Raspberry | Indicator of polyphenol-rich diets . |

| Green Beans | Marker for cruciferous vegetable intake . |

While direct metabolic pathways involving this compound remain uncharacterized, its structural similarity to malic acid—a key component of the citric acid cycle—hints at potential interactions with mitochondrial enzymes. Further research is needed to elucidate its biochemical fate.

Industrial and Pharmaceutical Applications

Chiral Resolution and Asymmetric Synthesis

The compound’s stereochemistry makes it valuable in synthesizing enantiopure pharmaceuticals. For example:

-

Antidepressant Synthesis: Methyl (2R,3S)-(+)-2,3-dihydroxy-3-phenylpropionate, a structurally related ester, is used in producing (+)-dapoxetine, a serotonin-norepinephrine reuptake inhibitor .

-

E-selectin Inhibitors: Derivatives of (R)-cyclohexyl lactic acid, synthesized using chiral intermediates, target adhesion molecules in inflammatory diseases .

| Application | Example Compounds or Systems |

|---|---|

| Pharmaceuticals | Dapoxetine, cyclohexyl lactic acid derivatives . |

| Chiral Resolution | Dibenzoyl-D-tartaric acid monodimethylamide . |

Analytical Characterization

Spectroscopic and Chromatographic Methods

The PubChem CID 21145051 provides computational models for 3D structure analysis, aiding in molecular docking studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume